3-chloro-N-(6-chloropyridin-2-yl)benzamide
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Overview
Description
3-chloro-N-(6-chloropyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a chlorinated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(6-chloropyridin-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 6-chloropyridin-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(6-chloropyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The benzamide group can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted benzamides or pyridines.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
Medicinal Chemistry: It has been explored as a potential anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It has been investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 3-chloro-N-(6-chloropyridin-2-yl)benzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the synthesis of essential components of the bacterial cell wall, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with key enzymes involved in cell wall biosynthesis .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(5-chloropyridin-2-yl)carbamothioyl)benzamide: A thiourea derivative with similar structural features but different functional groups.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Compounds with modifications on the pyridine ring and additional substituents.
Uniqueness
3-chloro-N-(6-chloropyridin-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide and pyridine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8Cl2N2O |
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Molecular Weight |
267.11 g/mol |
IUPAC Name |
3-chloro-N-(6-chloropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-4-1-3-8(7-9)12(17)16-11-6-2-5-10(14)15-11/h1-7H,(H,15,16,17) |
InChI Key |
FCJWDXAXERKUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CC=C2)Cl |
Origin of Product |
United States |
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